molecular formula C13H14N2O2 B12872182 4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol

4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol

Cat. No.: B12872182
M. Wt: 230.26 g/mol
InChI Key: CWNVXURESMJFCB-UHFFFAOYSA-N
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Description

4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol is an organic compound that features a furan ring substituted with a dimethylamino group and a phenol group linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol typically involves the condensation of 5-(dimethylamino)furan-2-carbaldehyde with 4-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(((5-(Hydroxymethyl)furan-2-yl)methylene)amino)phenol: Similar structure but with a hydroxymethyl group instead of a dimethylamino group.

    4-(((5-(Methoxy)furan-2-yl)methylene)amino)phenol: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

4-(((5-(Dimethylamino)furan-2-yl)methylene)amino)phenol is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[[5-(dimethylamino)furan-2-yl]methylideneamino]phenol

InChI

InChI=1S/C13H14N2O2/c1-15(2)13-8-7-12(17-13)9-14-10-3-5-11(16)6-4-10/h3-9,16H,1-2H3

InChI Key

CWNVXURESMJFCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

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